molecular formula C10H9NO3 B590903 5-Hydroxyindole-3-acetic-2,2-d2 acid CAS No. 56209-31-5

5-Hydroxyindole-3-acetic-2,2-d2 acid

Cat. No. B590903
CAS RN: 56209-31-5
M. Wt: 193.198
InChI Key: DUUGKQCEGZLZNO-SMZGMGDZSA-N
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Patent
US07951948B2

Procedure details

5-Hydroxyindol-3-acetic acid (1.91 g, 10 mmoles) was initially introduced into MC (40 ml) under argon, the mixture was cooled to −78° C. and diisopropylaluminium hydride (0.2 M in toluene, 40 ml, 48 mmoles) was added in the course of 20 min, while stirring. When the addition of the reducing agent had ended, the mixture was allowed to come to RT in the course of 5 hours and was then left at RT for a further hour. For working up, methanol (2 ml) was cautiously added to the reaction mixture. The previously continuously solid mass became liquid again during the addition. Saturated NaCl solution (10 ml) was now added in portions to the mixture. The resulting mixture was left to stand overnight and then filtered off with suction over kieselguhr. The filter cake was washed with a total of 400 ml MC. The filtrate was dried over sodium sulfate and concentrated. 730 mg 3-(2-hydroxy-ethyl)-1H-indol-5-ol were obtained (m.p. 98-102° C.).
Quantity
1.91 g
Type
reactant
Reaction Step One
Name
diisopropylaluminium hydride
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12](O)=[O:13].[H-].C([Al+]C(C)C)(C)C.[Na+].[Cl-]>CO>[OH:13][CH2:12][CH2:11][C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([OH:1])[CH:3]=2)[NH:7][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.91 g
Type
reactant
Smiles
OC=1C=C2C(=CNC2=CC1)CC(=O)O
Step Two
Name
diisopropylaluminium hydride
Quantity
40 mL
Type
reactant
Smiles
[H-].C(C)(C)[Al+]C(C)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[Na+].[Cl-]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition of the reducing agent
CUSTOM
Type
CUSTOM
Details
to come to RT in the course of 5 hours
Duration
5 h
WAIT
Type
WAIT
Details
was then left at RT for a further hour
ADDITION
Type
ADDITION
Details
again during the addition
WAIT
Type
WAIT
Details
The resulting mixture was left
FILTRATION
Type
FILTRATION
Details
filtered off with suction over kieselguhr
WASH
Type
WASH
Details
The filter cake was washed with a total of 400 ml MC
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCC1=CNC2=CC=C(C=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 730 mg
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.